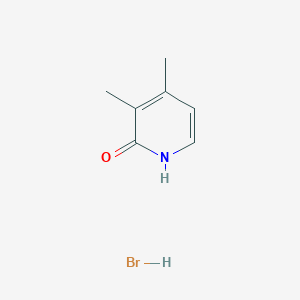
3,5-Dichloro-2-(chloromethyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-2-(chloromethyl)pyrazine is a chemical compound with the molecular formula C5H3Cl3N2 and a molecular weight of 197.45 g/mol It is a derivative of pyrazine, characterized by the presence of three chlorine atoms and a chloromethyl group attached to the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(chloromethyl)pyrazine typically involves the chlorination of pyrazine derivatives. One common method includes the reaction of 2-chloromethylpyrazine with chlorine gas under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and at a temperature range of 0-5°C to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as distillation or recrystallization, to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-2-(chloromethyl)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or methanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazine derivatives with various functional groups.
Oxidation: Pyrazine carboxylic acids.
Reduction: Reduced pyrazine derivatives.
Aplicaciones Científicas De Investigación
3,5-Dichloro-2-(chloromethyl)pyrazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-2-(chloromethyl)pyrazine involves its interaction with biological targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its antibacterial and antifungal properties .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloropyrazine: Another chlorinated pyrazine derivative with similar chemical properties.
3,5-Dichloropyrazine: Lacks the chloromethyl group but shares the dichloropyrazine core structure.
2-Chloromethylpyrazine: Contains a single chloromethyl group and is a precursor in the synthesis of 3,5-Dichloro-2-(chloromethyl)pyrazine.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C5H3Cl3N2 |
|---|---|
Peso molecular |
197.45 g/mol |
Nombre IUPAC |
3,5-dichloro-2-(chloromethyl)pyrazine |
InChI |
InChI=1S/C5H3Cl3N2/c6-1-3-5(8)10-4(7)2-9-3/h2H,1H2 |
Clave InChI |
BLUXISMPOLNEPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C(=N1)CCl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


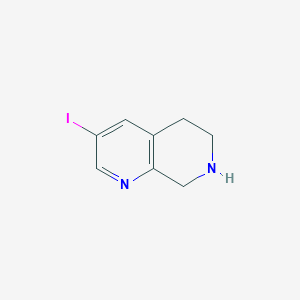
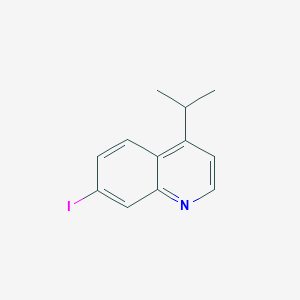
![2-Bromo-6-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13663071.png)
![N-[31-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)-29-oxo-4,7,10,13,16,19,22,25-octaoxa-28-azahentriacontan-1-oyl]-L-valyl-L-alanine](/img/structure/B13663073.png)
![6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B13663081.png)
![7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13663102.png)

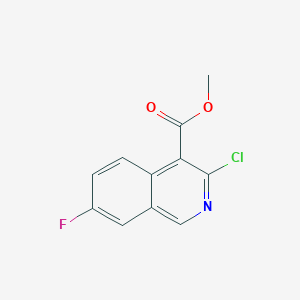
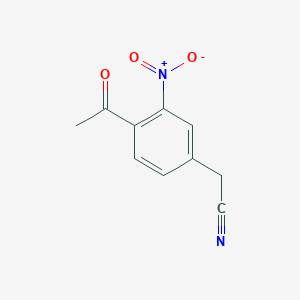

![4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13663122.png)
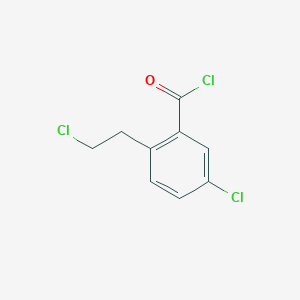
![Ethyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13663128.png)
